REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]2[N:6]=[CH:7][NH:8][C:4]=2[CH:3]=1.[H-].[Na+].[CH3:13][S:14][C:15]1[N:20]=[C:19](Cl)[CH:18]=[CH:17][N:16]=1>CN(C=O)C>[CH3:13][S:14][C:15]1[N:20]=[C:19]([N:8]2[C:4]3[CH:3]=[C:2]([NH2:1])[CH:10]=[CH:9][C:5]=3[N:6]=[CH:7]2)[CH:18]=[CH:17][N:16]=1.[CH3:13][S:14][C:15]1[N:20]=[C:19]([N:6]2[C:5]3[CH:9]=[CH:10][C:2]([NH2:1])=[CH:3][C:4]=3[N:8]=[CH:7]2)[CH:18]=[CH:17][N:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(N=CN2)C=C1
|
Name
|
|
Quantity
|
231 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.612 mL
|
Type
|
reactant
|
Smiles
|
CSC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
to stir until gas evolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The DMF was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by preparative thin layer chromatography (eluted 2× with 3.5% MeOH/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=CC(=N1)N1C=NC2=C1C=C(C=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149 mg |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=CC(=N1)N1C=NC2=C1C=CC(=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]2[N:6]=[CH:7][NH:8][C:4]=2[CH:3]=1.[H-].[Na+].[CH3:13][S:14][C:15]1[N:20]=[C:19](Cl)[CH:18]=[CH:17][N:16]=1>CN(C=O)C>[CH3:13][S:14][C:15]1[N:20]=[C:19]([N:8]2[C:4]3[CH:3]=[C:2]([NH2:1])[CH:10]=[CH:9][C:5]=3[N:6]=[CH:7]2)[CH:18]=[CH:17][N:16]=1.[CH3:13][S:14][C:15]1[N:20]=[C:19]([N:6]2[C:5]3[CH:9]=[CH:10][C:2]([NH2:1])=[CH:3][C:4]=3[N:8]=[CH:7]2)[CH:18]=[CH:17][N:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(N=CN2)C=C1
|
Name
|
|
Quantity
|
231 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.612 mL
|
Type
|
reactant
|
Smiles
|
CSC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
to stir until gas evolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The DMF was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by preparative thin layer chromatography (eluted 2× with 3.5% MeOH/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=CC(=N1)N1C=NC2=C1C=C(C=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149 mg |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=CC(=N1)N1C=NC2=C1C=CC(=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |